molecular formula C6H10O3<br>C2H3OCH2OCH2C2H3O<br>C6H10O3 B154856 Diglycidyl ether CAS No. 2238-07-5

Diglycidyl ether

Cat. No. B154856
CAS RN: 2238-07-5
M. Wt: 130.14 g/mol
InChI Key: GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Description

Diglycidyl ethers are a group of organic compounds characterized by the presence of two epoxy groups attached to an ether linkage. These compounds are synthesized through reactions involving epichlorohydrin and various phenolic or amine compounds, resulting in a wide range of derivatives with diverse properties and applications, particularly in the field of epoxy resins .

Synthesis Analysis

The synthesis of diglycidyl ethers involves condensation reactions and subsequent reactions with epichlorohydrin. For instance, phenolic Schiff bases are reacted with epichlorohydrin to produce liquid crystalline diglycidyl ethers . Similarly, 4,4'-biphenyl diglycidyl ether and 3,3',5,5'-tetramethyl-diphenyl diglycidyl ether are synthesized from their respective biphenols and epichlorohydrin using a two-step method . The synthesis conditions, such as the ratio of reactants and the choice of catalyst, significantly influence the properties of the final product.

Molecular Structure Analysis

The molecular structure of diglycidyl ethers is confirmed using various spectroscopic techniques, including CHN, FT-IR, 1H-NMR, and 13C-NMR . These compounds exhibit diverse structural features, such as the presence of morpholinyl and perhydro-1,4-oxazepinyl end groups in the case of N,N-diglycidylaniline polymers . The molecular weight and the presence of functional groups are crucial in determining the properties and applications of these compounds.

Chemical Reactions Analysis

Diglycidyl ethers undergo a variety of chemical reactions, including intramolecular ether cyclization and amine cyclization . These reactions can lead to the formation of different end groups and influence the polymer structure. Additionally, the hydrolysis and chlorohydroxy derivatives of bisphenol A diglycidyl ether (BADGE) are of particular interest due to their relevance in food safety regulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of diglycidyl ethers vary depending on their molecular structure. They can exhibit thermotropic liquid crystalline behavior, with some showing nematic mesophases . The glass transition temperature (Tg) and the presence of relaxation peaks suggest heterogeneities in the network structure of these compounds . The relationship between molecular structure and resin performance has been investigated, revealing that variations in the alkyl chain length and configuration can affect properties such as heat distortion temperature, hardness, and solvent resistance . The presence of nanoclusters and local variations in cross-link densities have been observed using AFM analysis .

Scientific Research Applications

Food Industry Application

Bisphenol A diglycidyl ether (BADGE) is used in can coatings for food-contact applications. Studies show that after migration into food, BADGE levels decrease and new reaction products are formed by interacting with food ingredients like amino acids and sugars. These interactions have been analyzed using liquid chromatographic and mass spectrometric detection methods (Coulier et al., 2010).

Biosensor Development

Poly(ethylene glycol) diglycidyl ether (PEGDE) has been used for immobilizing proteins on biosensors. Microelectrode biosensors utilizing PEGDE for enzyme immobilization exhibited high sensitivity, rapid response, and stability, proving useful in biological and medical applications (Vasylieva et al., 2011).

Cryogenic Engineering

Diglycidyl ether of bisphenol A (DGEBA) is a common epoxy resin in cryogenic engineering. Modification of DGEBA with flexible diamines improves its mechanical properties at cryogenic temperatures, making it suitable for applications in extreme environments (Yang et al., 2007).

Semiconductor Packaging

Biphenyl epoxy resins like diglycidyl ether of 4,4′-dihydroxybiphenol (BPDGE) are used in plastic encapsulated semiconductor packaging due to their specific curing characteristics and phase behaviors when combined with curing agents (Ren et al., 2006).

Polymer Modification and Toughening

Several studies focus on the modification and toughening of DGEBA-based epoxy resins with various additives, like nanoclays and biobased hardeners, to enhance their mechanical, thermal, and fracture properties for high-performance industrial applications (Qi et al., 2006; Kumar et al., 2018).

Photopolymerization in Coatings

The use of diglycidyl ether in ultraviolet-curable coatings and in visible-light photopolymerization processes has been explored to develop advanced coating materials with modified surface properties and enhanced reactivity (Sangermano et al., 2004; dell’Erba et al., 2016).

Safety And Hazards

Diglycidyl ether is extremely toxic and can prove fatal or cause permanent damage if inhaled or consumed orally . It is classified as a carcinogen . The permissible exposure limit (PEL) is 0.5 ppm (2.8 mg/m3) and the recommended exposure limit (REL) is 0.1 ppm (0.5 mg/m3) .

properties

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)oxirane
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InChI

InChI=1S/C6H10O3/c1(5-3-8-5)7-2-6-4-9-6/h5-6H,1-4H2
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InChI Key

GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCC2CO2
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Molecular Formula

C6H10O3, Array
Record name DIGLYCIDYL ETHER
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Related CAS

29317-03-1
Record name Poly(glycidyl ether)
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DSSTOX Substance ID

DTXSID4051871
Record name 2,2'-(Oxybis(methylene))bisoxirane
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Molecular Weight

130.14 g/mol
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Physical Description

Diglycidyl ether is a colorless liquid with a pronounced irritating odor. Used as a reactive dilutent for epoxy resin , as a chemical intermediate, as a stabilizer of chlorinated organic compounds, and as a textile-treating agent. (EPA, 1998), Colorless liquid with a strong, irritating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a strong, irritating odor.
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Boiling Point

500 °F at 760 mmHg (EPA, 1998), 260 °C, at 100kPa: 260 °C, 500 °F
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Flash Point

147.2 °F (EPA, 1998), [ACGIH] 64 °C, 64 °C, 147 °F
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Density

1.262 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.262 at 50 °C, SP GR: 1.12 at 20 °C/4 °C, Relative density (water = 1): 1.26, 1.12
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Vapor Density

4.5 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), 3.78 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.5, 3.78
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Vapor Pressure

0.09 mmHg at 77 °F (EPA, 1998), 2.9 [mmHg], Vapor pressure, Pa at 25 °C: 12, 0.09 mmHg at 77 °F, (77 °F): 0.09 mmHg
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Product Name

Diglycidyl ether

Color/Form

Colorless liquid

CAS RN

2238-07-5
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Record name BIS(2,3-EPOXYPROPYL) ETHER
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Synthesis routes and methods I

Procedure details

To a 5-liter, 4-necked round-bottomed flask fitted with a condenser, addition funnel, stirrer, and thermometer were charged 1260 g (1.71 moles) above polyisopropylphenol. A 50% NaOH solution (137.3 g, 1.71 moles) was then added and the mixture heated with stirring to reflux (118° C.) and held there for 0.5 hours. The mixture was vacuum stripped at 100° (0.5 mm) to remove water, recharged with 50 g toluene, and restripped (105°, 0.2 mm) to azeotropically remove the last traces of water. The reaction was then cooled to 65° C. and 792 g (8.55 moles) epichlorohydrin was added and the reaction heated to reflux (~120° C.) for three hours. The excess epichlorohydrin was then vacuum stripped at 120° (0.05 mm) to yield ~1450 g of the crude glycidyl ether.
Name
Quantity
137.3 g
Type
reactant
Reaction Step One
Quantity
792 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 94.1 g (1 mol) of phenol, 1.5 g of boron trifluoride-etherate and 100 ml. of toluene, and with good stirring, the temperature was maintainined at 55° to 65°C., and 277.5 g (3 mols) of epichlorohydrin was added dropwise over the course of 3 hours and 20 minutes. The mixture was further stirred for 1 hour at this temperature to complete an addition polymerization reaction of these monomers. At this point, a part of the addition polymer was withdrawn, and analysis of it showed no presence of epichlorohydrin. 400 ml. of toluene was added to the reaction mixture, and the mixture stirred thoroughly. While maintaining the inside temperature of the reactor at 40° to 45°C., 67.3 g (1.2 mols) of solid sodium hydroxide was added over the course of 1 hour. The mixture was further stirred at this temperature for 1 hour, and then cooled to about 30°C. 440 ml. of water was added to remove the resulting potassium chloride. The organic layer was further washed with 150 ml. of water, and the toluene was evaporated off at reduced pressure. The residue was filtered to afford phenylpolyepichlorohydrin monoglycidyl ether as a transparent light yellow liquid.
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
277.5 g
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reactant
Reaction Step Two
[Compound]
Name
solid
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67.3 g
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Synthesis routes and methods III

Procedure details

One mole of tetradecanol ethoxylated with 2 moles of ethylene oxide per mole of tetradecanol and one mole of epichlorohydrin were reacted in the presence of tin tetrachloride at a temperature of 60 to 70° C. and a glycidyl ether was obtained. A solution of 30% sodium hydroxide in water was added at 80° C. After 30 minutes under vigorous stirring at 80° C., the resulting glycidyl ether was separated from the water phase. It had the structure
Quantity
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Reaction Step One
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Synthesis routes and methods IV

Procedure details

Glycidyl ether of novolak type substituted phenolic resin was produced from the novolak type phenolic resin synthesized in Example 1, using a 1-liter flask equipped with a thermometer, dropping funnel, stirrer, and separating tube with cooler. In the flask were placed 1.0 mol (as phenolic hydroxyl group) of novolak type phenolic resin, 7.0 mols of epichlorohydrin, and 0.4 times (by weight) as much dioxane as epichlorohydrin. Then, 48% NaOH (1.0 mol as NaOH) was added dropwise over 4 hours. During this time, epichlorohydrin, dioxane, and water were azeotropically boiled at 58° to 60° C. under reduced pressure (150 mmHg) and cooled in the separating tube, whereby the organic layer containing major amounts of epichlorohydrin and dioxane were returned to the reaction system whereas the water layer was discharged from the reaction system. After the reaction was completed, epichlorohydrin and dioxane were distilled away, and the reaction product was dissolved in methyl isobutyl ketone. Then the salt formed as a by-product was filtered out, and then methyl isobutyl ketone was distilled away. Thus, there was obtained a glycidyl ether of the novolak type substituted phenolic resin. This product was found to contain 0.029% (290 ppm) of hydrolyzable chlorine and to have an epoxy equivalent of 203, a softening point of 62° C., and a density of 1.19 g/cm3.
Quantity
7 mol
Type
reactant
Reaction Step One
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Synthesis routes and methods V

Procedure details

1.0 mol (in terms of phenolic hydroxyl group) of the novolak type substituted phenolic resin obtained in the above step (1) was dissolved in 6.0 mols of epichlorohydrin in a 1-liter flask equipped with a thermometer, separating tube, dropping funnel, and stirrer. 48% NaOH (1.05 mols as NaOH) was added dropwise over 6 hours. During this time epichlorohydrin and water were azeotropically boiled at 66° C. under reduced pressure (150 mmHg) and cooled by the separating tube, whereby the epichlorohydrin layer was returned to the reaction system whereas the water layer was discharged from the reaction system. After the reaction was completed, the epichlorohydrin was distilled away and the reaction product was dissolved in toluene. The salt formed as a by-product was filtered out, and then toluene was distilled away. Thus there was obtained a glycidyl ether of the novolak type substituted phenolic resin. This glycidyl ether was found to contain 500 ppm of hydrolyzable chlorine and to have an epoxy equivalent of 200, a softening point of 61° C., and a density of 1.19 g/cm3. The 13C-NMR of this glycidyl ether was also measured in the same way as in step (1). The results are shown in FIG. 2.
Quantity
6 mol
Type
reactant
Reaction Step One
Name
Quantity
1.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diglycidyl ether
Reactant of Route 2
Reactant of Route 2
Diglycidyl ether
Reactant of Route 3
Reactant of Route 3
Diglycidyl ether
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diglycidyl ether
Reactant of Route 5
Reactant of Route 5
Diglycidyl ether
Reactant of Route 6
Reactant of Route 6
Diglycidyl ether

Citations

For This Compound
58,200
Citations
K De Boulle, R Glogau, T Kono, M Nathan… - Dermatologic …, 2013 - journals.lww.com
… 1,4-Butanediol diglycidyl ether is the crosslinking agent used to stabilize the majority of the HA-based dermal fillers currently available on the market. Its ability to crosslink is attributed to …
Number of citations: 234 journals.lww.com
A Maiorana, S Spinella, RA Gross - Biomacromolecules, 2015 - ACS Publications
… 1 H NMR was used to determine mol % values of glycidyl ester coproducts for the series of diglycidyl ether n-alkyl diphenolate esters synthesized herein. This was accomplished by …
Number of citations: 119 pubs.acs.org
RJ Morgan, FM Kong, CM Walkup - Polymer, 1984 - Elsevier
… the chemical and physical network structure, the deformation and failure processes and the tensile mechanical properties of polyethertriamine-cured bisphenoI-A-diglycidyl ether …
Number of citations: 177 www.sciencedirect.com
PG Babayevsky, JK Gillham - Journal of Applied Polymer …, 1973 - Wiley Online Library
… during the reactions of four aromatic diamines (m‐phenylenediamine, 4,4′‐diaminodiphenylmethane, 4,4′‐diaminodiphenyl sulfone, and benzidine) with the diglycidyl ether of …
Number of citations: 268 onlinelibrary.wiley.com
JD McCoy, WB Ancipink, CM Clarkson, JM Kropka… - Polymer, 2016 - Elsevier
… The epoxy resin used in this study was EPON 828 (Momentive), a diglycidyl ether of bisphenol A (DGEBA). It has a mass per epoxide of 185–192 g/eq and a mass density of 1.16 g/ml at …
Number of citations: 65 www.sciencedirect.com
RB Prime, E Sacher - Polymer, 1972 - Elsevier
Differential scanning calorimetry, infra-red absorption and dc conductivity were used to study the cure of the system bisphenol-A diglycidyl ether/polyamide in the range 23–110C. At …
Number of citations: 131 www.sciencedirect.com
M Chrysanthos, J Galy, JP Pascault - Polymer, 2011 - Elsevier
… Synthesis of isosorbide diglycidyl ether In the present work, the synthesis of the diglycidyl ether of isosorbide (DGEDAS) was performed using two different routes. The most convenient …
Number of citations: 226 www.sciencedirect.com
B Francis, VL Rao, GV Poel, F Posada, G Groeninckx… - Polymer, 2006 - Elsevier
Hydroxyl terminated poly(ether ether ketone) based on tert-butyl hydroquinone (PEEKTOH) was used to modify a diglycidyl ether of bisphenol-A epoxy resin. A diamine, 4,4′-…
Number of citations: 78 www.sciencedirect.com
AG Cabado, S Aldea, C Porro, G Ojea, J Lago… - Food and chemical …, 2008 - Elsevier
… Most cans are internally coated with starters of resins such as bisphenol A diglycidyl-ether (BADGE) and bisphenol F diglycidyl-ether (BFDGE), both considered as toxic compounds. …
Number of citations: 120 www.sciencedirect.com
N Grassie, MI Guy, NH Tennent - Polymer degradation and stability, 1986 - Elsevier
The principal characteristics and products of thermal degradation of a commercial epoxy resin prepared by reaction of 2,2-bis-(4′-hydroxyl phenyl)propane (bisphenol-A) with 1-chloro-…
Number of citations: 172 www.sciencedirect.com

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